5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione
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Overview
Description
5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the oxazoloquinoline family, which is characterized by a fused ring system containing both oxazole and quinoline moieties. The presence of these heterocyclic rings imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the quinoline ring .
Scientific Research Applications
5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]quinoline: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Oxazolo[4,5-h]quinoline: Differing in the position of the oxazole ring fusion to the quinoline ring.
Uniqueness
5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .
Properties
CAS No. |
189274-62-2 |
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Molecular Formula |
C11H5NO4 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
[1,3]oxazolo[3,2-a]quinoline-1,2,5-trione |
InChI |
InChI=1S/C11H5NO4/c13-8-5-9-12(10(14)11(15)16-9)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
OJRMUXHQJNOMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3N2C(=O)C(=O)O3 |
Origin of Product |
United States |
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